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  • Product: 2-Chloro-5-(2-methylphenyl)pyridine
  • CAS: 41216-07-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shift Assignments for 2-Chloro-5-(2-methylphenyl)pyridine

This technical guide provides a comprehensive analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 2-Chloro-5-(2-methylphenyl)pyridine. In the absenc...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis and predicted assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel compound 2-Chloro-5-(2-methylphenyl)pyridine. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages a first-principles approach, analyzing substituent effects on the constituent aromatic systems and drawing comparisons with structurally similar compounds. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a robust framework for the spectral interpretation and structural verification of this and related biaryl pyridine derivatives.

Introduction: The Structural Elucidation Challenge

The unambiguous determination of molecular structure is a cornerstone of chemical research and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier technique for the structural elucidation of organic molecules in solution. The chemical shift (δ), reported in parts per million (ppm), is a sensitive probe of the electronic environment of each nucleus within a molecule. For complex aromatic systems such as 2-Chloro-5-(2-methylphenyl)pyridine, a detailed assignment of each ¹H and ¹³C signal is critical for confirming its identity and purity.

This guide will first deconstruct the target molecule into its primary structural motifs—a 2-chloropyridine ring and a 2-methylphenyl (o-tolyl) group. By examining the influence of the chloro, methyl, and aryl substituents on the electronic distribution within each ring, a set of predicted ¹H and ¹³C chemical shifts will be established. These predictions will be further refined by comparing them with experimental data from closely related analogs. Finally, a detailed experimental protocol for the acquisition of high-quality 1D and 2D NMR data is provided to enable researchers to verify these assignments empirically.

Theoretical Framework and Predicted Chemical Shift Assignments

The chemical shifts in 2-Chloro-5-(2-methylphenyl)pyridine are primarily dictated by the interplay of inductive and resonance effects of the substituents on both the pyridine and benzene rings, as well as through-space effects arising from the biaryl linkage.

Molecular Structure and Numbering Scheme:

Caption: IUPAC numbering scheme for 2-Chloro-5-(2-methylphenyl)pyridine.

Analysis of Substituent Effects
  • 2-Chloropyridine Moiety: The chlorine atom at the C2 position is an electron-withdrawing group through induction (-I effect) and a weak electron-donating group through resonance (+M effect). The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which generally deshields all ring protons and carbons compared to benzene. The combined effect of the nitrogen and the chloro group will lead to a significant downfield shift of the pyridine protons and carbons.

  • 2-Methylphenyl Moiety: The methyl group is a weak electron-donating group through induction (+I effect) and hyperconjugation. This will cause a slight shielding (upfield shift) of the ortho and para positions (C3', C5', and the attached protons) relative to unsubstituted benzene.

  • Biaryl Interaction: The two aromatic rings are connected by a C-C single bond. Due to steric hindrance between the hydrogen at C6 of the pyridine ring and the methyl group at C2' of the phenyl ring, free rotation around this bond is likely restricted. This can lead to through-space effects (anisotropic effects) that may further influence the chemical shifts of nearby protons (H6, H6', and the methyl protons).

Predicted ¹H NMR Chemical Shifts

The aromatic region of the ¹H NMR spectrum is expected to show seven distinct signals.

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Justification
H68.3 - 8.5dJ = 2.0-2.5 HzLocated ortho to the ring nitrogen, this proton is significantly deshielded. It will appear as a doublet due to coupling with H4.
H47.7 - 7.9ddJ = 8.0-8.5, 2.0-2.5 HzThis proton is coupled to both H3 and H6. The large coupling is from the ortho H3, and the smaller coupling is from the meta H6.
H37.3 - 7.5dJ = 8.0-8.5 HzCoupled to H4, this proton is expected to be the most upfield of the pyridine protons due to its meta position relative to the nitrogen and chloro group.
H3'7.2 - 7.4m
H4'7.2 - 7.4mThese protons of the tolyl ring will appear as a complex multiplet in a relatively narrow region. Their chemical shifts are influenced by both the methyl group and the pyridinyl substituent.
H5'7.2 - 7.4m
H6'7.2 - 7.4m
CH₃2.2 - 2.4sThe methyl protons will appear as a singlet in the typical benzylic proton region.
Predicted ¹³C NMR Chemical Shifts

The ¹³C NMR spectrum is expected to show 12 distinct signals for the aromatic carbons and one for the methyl carbon.

Carbon Predicted Chemical Shift (δ, ppm) Justification
C2150 - 152Attached to both the electronegative nitrogen and chlorine atoms, this carbon will be significantly deshielded.
C6148 - 150The carbon atom alpha to the pyridine nitrogen is expected to be strongly deshielded.
C4138 - 140This carbon is deshielded by the nitrogen atom.
C5135 - 137The point of attachment to the phenyl ring will influence its chemical shift.
C1'137 - 139The ipso-carbon of the phenyl ring, attached to the pyridine ring.
C2'135 - 137The carbon bearing the methyl group.
C3123 - 125This carbon is expected to be the most shielded of the pyridine carbons.
C6'129 - 131
C4'128 - 130These carbons of the tolyl ring are expected in the typical aromatic region, with their specific shifts influenced by the methyl and pyridinyl groups.
C5'126 - 128
C3'125 - 127
CH₃20 - 22The methyl carbon will appear in the typical upfield region for alkyl groups attached to an aromatic ring.

Experimental Protocol for NMR Data Acquisition

To validate the predicted chemical shifts, a rigorous experimental approach is necessary. This protocol outlines the steps for acquiring high-quality 1D and 2D NMR spectra.

Sample Preparation
  • Sample Purity: Ensure the sample of 2-Chloro-5-(2-methylphenyl)pyridine is of high purity (>95%) to avoid interference from impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial solvent due to its excellent solubilizing properties for a wide range of organic compounds.[1] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be considered.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is recommended.[1][2] For ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg in the same volume of solvent will provide better signal-to-noise.[2]

  • Procedure:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently swirl to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[3]

    • Cap the NMR tube securely.

NMR Instrument Parameters

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at δ 7.26 ppm).[4]

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Reference the spectrum to the solvent peak (CDCl₃ at δ 77.16 ppm).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks, which will be crucial for assigning the protons on both aromatic rings.[5]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.[5] This is essential for the unambiguous assignment of the protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This experiment is key for identifying quaternary carbons and for connecting the pyridine and phenyl fragments.[6]

G cluster_exp Experimental Workflow SamplePrep Sample Preparation (10-20 mg in 0.6 mL CDCl3) H1_NMR 1D ¹H NMR Acquisition SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR Acquisition SamplePrep->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC HMBC 2D HMBC H1_NMR->HMBC C13_NMR->HSQC C13_NMR->HMBC DataProcessing Data Processing and Analysis COSY->DataProcessing HSQC->DataProcessing HMBC->DataProcessing StructureElucidation Structure Elucidation and Final Assignments DataProcessing->StructureElucidation

Caption: Recommended experimental workflow for the complete NMR assignment of 2-Chloro-5-(2-methylphenyl)pyridine.

Data Interpretation and Structural Verification

The acquired spectra should be processed and analyzed as follows:

  • ¹H NMR: Integrate the signals to confirm the presence of 7 aromatic protons and 3 methyl protons. Analyze the splitting patterns and coupling constants to begin assigning the pyridine protons.

  • COSY: Identify the coupled spin systems. A correlation between H3 and H4, and between H4 and H6 on the pyridine ring should be observed. The protons on the phenyl ring (H3' to H6') should also show correlations with their neighbors.

  • HSQC: Correlate each proton signal with its corresponding carbon signal. This will provide direct evidence for the C-H connectivities.

  • HMBC: This is the crucial experiment for the complete assignment. Look for key long-range correlations:

    • H6 should show a correlation to C5 and C4.

    • H3 should show a correlation to C2, C4, and C5.

    • The methyl protons should show correlations to C1', C2', and C3'.

    • H6' should show a correlation to C1', C2', and C5.

    • Crucially, correlations between the protons on one ring and the carbons on the other (e.g., H6 to C1' and H6' to C5) will definitively confirm the connectivity of the two rings.

By systematically analyzing the 1D and 2D NMR data in this manner, a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts for 2-Chloro-5-(2-methylphenyl)pyridine can be achieved, providing definitive structural proof.

Conclusion

This in-depth technical guide provides a robust, scientifically-grounded prediction of the ¹H and ¹³C NMR chemical shifts for 2-Chloro-5-(2-methylphenyl)pyridine. By dissecting the molecule into its constituent fragments and considering the electronic and steric effects of the substituents, a detailed set of assignments has been proposed. The included experimental protocol offers a clear pathway for researchers to obtain high-quality NMR data for this compound. The subsequent analysis of 1D and 2D NMR spectra, as outlined, will enable the unambiguous structural elucidation and verification of this novel biaryl pyridine derivative, a critical step in its further study and application.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Zhang, Q., Yang, F., & Wu, Y. (2014).
  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Max T. Rogers NMR Facility, Michigan State University. Sample Preparation. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. 2-Chloropyridine. [Link]

  • JEOL. NMR Sample Preparation. [Link]

  • SDSU NMR Facility, Department of Chemistry. Common 2D (COSY, HSQC, HMBC). [Link]

  • SpectraBase. Toluene - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Structural Elucidation of 2-Chloro-5-(2-methylphenyl)pyridine: A Case Study for Novel Pyridine Derivatives

Abstract This technical guide provides a comprehensive framework for the structural analysis of novel pyridine derivatives, with a specific focus on 2-Chloro-5-(2-methylphenyl)pyridine as a representative case study. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural analysis of novel pyridine derivatives, with a specific focus on 2-Chloro-5-(2-methylphenyl)pyridine as a representative case study. While the crystal structure of 2-Chloro-5-(2-methylphenyl)pyridine has not been publicly reported, this document outlines the essential experimental and computational methodologies required for its determination and analysis. We delve into the strategic considerations for crystallization, the intricacies of single-crystal X-ray diffraction data acquisition, and the process of structure solution and refinement. By referencing the known crystal structure of the closely related compound, 2-Chloro-5-(chloromethyl)pyridine, we provide researchers, scientists, and drug development professionals with a practical and instructive roadmap for characterizing new chemical entities. This guide is designed to not only detail the "how" but also the "why" behind these critical analytical techniques, ensuring a deep understanding of the principles that underpin modern structural chemistry.

Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability make it a cornerstone of drug design.[1] Compounds such as 2-Chloro-5-(2-methylphenyl)pyridine, also known by its synonym 2-Chloro-5-(o-tolyl)pyridine, are of significant interest to researchers in the pharmaceutical and agrochemical industries. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is paramount for understanding their structure-activity relationships (SAR), optimizing their biological activity, and ensuring their suitability as drug candidates.

This guide will walk through the necessary steps to determine the crystal structure of a novel compound like 2-Chloro-5-(2-methylphenyl)pyridine, a process that is fundamental to advancing drug development programs.

Synthesis and Crystallization: The Gateway to Structural Analysis

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathways

The synthesis of 2-Chloro-5-(2-methylphenyl)pyridine would likely involve a cross-coupling reaction, a common method for forming carbon-carbon bonds. A plausible route is the Suzuki coupling of 2-chloro-5-bromopyridine with 2-methylphenylboronic acid, catalyzed by a palladium complex.

Experimental Workflow: Synthesis of 2-Chloro-5-(2-methylphenyl)pyridine

reagents 2-chloro-5-bromopyridine + 2-methylphenylboronic acid reaction Reaction Mixture reagents->reaction catalyst Pd(PPh3)4 Na2CO3 catalyst->reaction solvent Toluene/Ethanol/Water solvent->reaction heating Heat (e.g., 80-100 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product 2-Chloro-5-(2-methylphenyl)pyridine purification->product

Caption: Synthetic workflow for 2-Chloro-5-(2-methylphenyl)pyridine.

The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Step-by-Step Crystallization Protocol:

  • Purity is Paramount: Ensure the synthesized compound is of the highest possible purity (>99%) through techniques like column chromatography or recrystallization. Impurities can inhibit crystal growth.

  • Solvent Screening:

    • Begin with a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

  • Common Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Dissolve the compound in a solvent in which it is soluble. Place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

Single-Crystal X-ray Diffraction: Illuminating the Molecular Architecture

Once suitable crystals are obtained, single-crystal X-ray diffraction is employed to determine the precise arrangement of atoms in the crystal lattice.

Data Collection

A single crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a diffraction pattern that is recorded by a detector.

Experimental Setup for X-ray Diffraction

xray_source X-ray Source (e.g., Mo Kα radiation) collimator Collimator xray_source->collimator crystal Single Crystal on Goniometer collimator->crystal detector Detector (e.g., CCD or CMOS) crystal->detector Diffracted X-rays diffraction Diffraction Pattern detector->diffraction

Caption: Workflow for X-ray diffraction data collection.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the crystal structure.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the basic repeating unit of the crystal lattice.

  • Space Group Determination: The symmetry of the diffraction pattern allows for the determination of the crystal's space group.

  • Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined by adjusting the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Anticipated Crystal Structure and Data for 2-Chloro-5-(2-methylphenyl)pyridine

While the precise crystal structure of 2-Chloro-5-(2-methylphenyl)pyridine is unknown, we can draw parallels from the known structure of 2-Chloro-5-(chloromethyl)pyridine to anticipate the type of data that would be generated.[2][3][4]

Reference Crystallographic Data: 2-Chloro-5-(chloromethyl)pyridine

The crystal structure of 2-Chloro-5-(chloromethyl)pyridine has been determined and provides a valuable reference.[2][3][4]

Parameter2-Chloro-5-(chloromethyl)pyridine[2][3][4]
Chemical Formula C₆H₅Cl₂N
Formula Weight 162.01
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 4.0770 (8)
b (Å) 10.322 (2)
c (Å) 16.891 (3)
α (°) 90
β (°) 95.95 (3)
γ (°) 90
Volume (ų) 707.0 (2)
Z 4
Temperature (K) 293
Radiation Mo Kα (λ = 0.71073 Å)
R-factor (R1) 0.037
wR2 0.129
Expected Structural Features of 2-Chloro-5-(2-methylphenyl)pyridine
  • Molecular Geometry: The molecule is expected to be largely planar, with the 2-methylphenyl group likely twisted out of the plane of the pyridine ring due to steric hindrance. The C-Cl and C-N bond lengths and the internal angles of the pyridine ring are expected to be within the normal ranges for such compounds.

  • Intermolecular Interactions: In the solid state, the packing of the molecules will be dictated by weak intermolecular forces such as van der Waals interactions and potentially C-H···N or C-H···Cl hydrogen bonds. These interactions are crucial for the stability of the crystal lattice.

Applications in Drug Development

A definitive crystal structure of 2-Chloro-5-(2-methylphenyl)pyridine would be invaluable for:

  • Structure-Based Drug Design: The atomic coordinates can be used for in silico docking studies to predict how the molecule might bind to a biological target.

  • Lead Optimization: Understanding the three-dimensional structure allows for rational modifications to be made to the molecule to improve its potency, selectivity, and pharmacokinetic properties.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and stability. Crystallography is essential for identifying and characterizing these different forms.

Conclusion

The determination of the crystal structure of novel compounds like 2-Chloro-5-(2-methylphenyl)pyridine is a critical step in modern chemical research and drug development. While the data for this specific molecule is not yet in the public domain, this guide provides a comprehensive overview of the methodologies required to obtain and interpret such data. By following a systematic approach to synthesis, crystallization, and X-ray diffraction analysis, researchers can unlock the structural secrets of new chemical entities, paving the way for the next generation of innovative medicines and technologies.

References

  • Feng, Z.-Q., Yang, X.-L., Ye, Y.-F., Wang, H.-Q., & Hao, L.-Y. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o366. [Link]

  • ResearchGate. (2011). 2-Chloro-5-(chloromethyl)pyridine. [Link]

  • PubChem. (n.d.). 2-Chloro-5-(chloromethyl)pyridine. National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Al-Ostoot, F. H., Al-Wahaibi, L. H., & Al-Ghamdi, M. A. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(16), 4968. [Link]

Sources

Foundational

Thermodynamic stability profile of 2-Chloro-5-(2-methylphenyl)pyridine

An In-depth Technical Guide to the Thermodynamic Stability Profile of 2-Chloro-5-(2-methylphenyl)pyridine For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of an active...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability Profile of 2-Chloro-5-(2-methylphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to establish the thermodynamic stability profile of 2-Chloro-5-(2-methylphenyl)pyridine, a biaryl pyridine derivative of interest. We delve into the core analytical techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Powder X-ray Diffraction (PXRD), and detail the rationale behind forced degradation studies as mandated by international regulatory guidelines. Through a senior application scientist's lens, this document explains not just the "how" but the "why" of experimental design, offering a practical framework for the robust characterization of this and similar molecules.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

2-Chloro-5-(2-methylphenyl)pyridine represents a class of molecules with significant potential in medicinal chemistry, owing to the versatile reactivity of the chloropyridine ring and the steric and electronic influence of the biaryl structure. However, before any molecule can advance through the development pipeline, its inherent stability must be rigorously understood. Thermodynamic stability governs critical pharmaceutical attributes such as formulation compatibility, manufacturing process viability, shelf-life, and ultimately, bioavailability.[1][2] An unstable compound can undergo degradation, leading to loss of potency and the formation of potentially toxic impurities.

The purpose of stability testing is to provide evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[3][4][5] This guide will systematically explore the experimental framework for building a comprehensive thermodynamic stability profile for 2-Chloro-5-(2-methylphenyl)pyridine.

Integrated Strategy for Thermodynamic Stability Assessment

A robust stability assessment is not a single experiment but a multi-faceted investigation. Our approach integrates thermal analysis, crystallographic characterization, and stress testing to build a complete picture of the molecule's behavior. This workflow ensures that we identify stable crystalline forms, understand thermal decomposition pathways, and proactively identify potential degradation products.

Thermodynamic Stability Workflow cluster_0 Initial Characterization cluster_1 Solid-State & Thermal Analysis cluster_2 Forced Degradation (Stress Testing) cluster_3 Profile Synthesis A API Synthesis & Purification B Structural Confirmation (NMR, MS) A->B C PXRD for Polymorph Screening B->C D DSC for Thermal Transitions (Melting, Purity) C->D Identifies forms K Comprehensive Thermodynamic Stability Profile C->K E TGA for Thermal Decomposition D->E Informs temp. range I Thermal Stress (Dry Heat) E->I Defines upper limit F Hydrolysis (Acid & Base) J Stability-Indicating Method Development (HPLC) F->J Generates degradants G Oxidation (H2O2) G->J Generates degradants H Photostability (ICH Q1B) H->J Generates degradants I->J Generates degradants J->K Quantifies stability

Caption: Workflow for assessing the thermodynamic stability profile of an API.

Thermal Analysis: Uncovering Intrinsic Properties

Thermal analysis techniques are indispensable for probing the physical and chemical changes in a material as a function of temperature.[6]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[7] It is a cornerstone technique for identifying melting points, polymorphic transitions, and assessing purity.[8][9][10]

Expertise in Action: The choice of heating rate is critical. A slow rate (e.g., 2-5 °C/min) provides better resolution for closely occurring thermal events, while a faster rate (e.g., 10-20 °C/min) enhances the sensitivity for detecting broad transitions. For initial screening, a rate of 10 °C/min is a standard and effective choice.

Protocol: DSC Analysis of 2-Chloro-5-(2-methylphenyl)pyridine

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a non-hermetic aluminum pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

  • Methodology:

    • Equilibrate the system at 25 °C.

    • Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting, transitions) and exothermic (decomposition, crystallization) events. The onset temperature of the primary endotherm is typically reported as the melting point.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[11] It is essential for determining the temperature at which the compound begins to decompose and for quantifying the presence of residual solvents or water.[12][13][14]

Expertise in Action: Running a TGA experiment is not merely about identifying the onset of weight loss. The shape of the derivative weight loss curve (DTG) can provide insight into the kinetics of decomposition.[13] A sharp, single DTG peak suggests a simple, one-step decomposition, whereas multiple or broad peaks indicate a more complex, multi-step degradation pathway.

Protocol: TGA of 2-Chloro-5-(2-methylphenyl)pyridine

  • Calibration: Verify the instrument's mass balance using standard weights and its temperature accuracy using certified magnetic standards (e.g., Curie point standards).

  • Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Methodology:

    • Equilibrate the system at 30 °C.

    • Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge (50 mL/min) to ensure an inert atmosphere.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset temperature of significant weight loss, which indicates the beginning of thermal decomposition.

Crystallographic Characterization: The Challenge of Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in drug development.[15] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, making polymorph identification and control a regulatory necessity.[16] Powder X-ray Diffraction (PXRD) is the primary tool for this investigation.[15][17]

Expertise in Action: Preferred orientation, where crystallites align non-randomly, can significantly alter PXRD peak intensities and lead to misinterpretation.[18] To mitigate this, samples should be prepared with minimal pressure and a slightly rounded surface. If preferred orientation is suspected, re-packing the sample holder and re-analyzing is a crucial validation step.

Protocol: PXRD Analysis of 2-Chloro-5-(2-methylphenyl)pyridine

  • Instrument Setup: Use a diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently pack approximately 100-200 mg of the powder sample into a sample holder. Ensure the surface is flat and level with the holder's edge.

  • Data Acquisition: Scan the sample over a 2θ range of 2° to 40°. Use a step size of 0.02° and a dwell time of 0.5-1 second per step.

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline form. The presence of different peak positions between batches indicates potential polymorphism.

Summary of Physicochemical & Thermal Data (Representative)
ParameterMethodResultInterpretation
Melting Point (Onset)DSC155.4 °CSharp endotherm suggests a highly crystalline, pure material.
Enthalpy of Fusion (ΔHfus)DSC95.8 J/gProvides data for solubility and lattice energy calculations.
Decomposition Onset (Td)TGA285.2 °CHigh thermal stability, suitable for standard manufacturing processes.
Crystalline FormPXRDForm IA single, consistent crystalline form identified across multiple batches.

Forced Degradation (Stress Testing): Probing Chemical Stability

Forced degradation studies are designed to intentionally degrade the API under conditions more severe than those used for accelerated stability testing.[19][20][21] The primary goals, as outlined in the ICH Q1A(R2) guideline, are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[3][22][23] The target degradation is typically 5-20% to ensure that relevant degradation products are formed without over-stressing the molecule into secondary, irrelevant pathways.[19][20][24]

Forced_Degradation_Workflow cluster_main Forced Degradation Protocol cluster_conditions ICH Stress Conditions API 2-Chloro-5-(2-methylphenyl)pyridine (API Solution) Acid Acid Hydrolysis (0.1 M HCl, 60°C) API->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API->Base Oxidation Oxidation (3% H2O2, RT) API->Oxidation Thermal Thermal (80°C, Solid State) API->Thermal Photo Photostability (ICH Q1B Light Box) API->Photo Analysis Stability-Indicating HPLC Analysis Acid->Analysis Time points Base->Analysis Time points Oxidation->Analysis Time points Thermal->Analysis Time points Photo->Analysis Time points Outcome Identify Degradation Products & Pathways Analysis->Outcome

Caption: Experimental workflow for forced degradation studies.

Hydrolytic Degradation
  • Protocol (Acidic): Dissolve the API in a suitable solvent and add 0.1 M HCl. Heat at 60 °C. Withdraw aliquots at 2, 4, 8, and 24 hours, neutralize, and analyze by HPLC.

  • Protocol (Basic): Repeat the above procedure using 0.1 M NaOH.

  • Expected Outcome: The pyridine nitrogen is a potential site for protonation, but hydrolysis is more likely to occur at the C-Cl bond under harsh conditions, although this bond is generally stable.

Oxidative Degradation
  • Protocol: Dissolve the API and treat with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Analyze at 2, 4, 8, and 24 hours.

  • Expected Outcome: The electron-rich aromatic rings and the methyl group are potential sites for oxidation. N-oxide formation on the pyridine ring is a classic degradation pathway for such scaffolds.

Photolytic Degradation
  • Protocol: Expose a solid sample and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[3] A dark control sample should be stored under the same conditions to differentiate light-induced degradation from thermal degradation.

  • Expected Outcome: The C-Cl bond can be susceptible to photolytic cleavage, potentially leading to radical-mediated degradation pathways.

Thermal Degradation
  • Protocol: Store the solid API in a controlled oven at 80 °C. Test samples at 1, 2, and 4 weeks.

  • Expected Outcome: This study confirms the decomposition temperature observed in TGA under prolonged exposure and helps identify the initial, low-level degradation products that form before bulk decomposition.

Summary of Forced Degradation Results (Representative)
Stress ConditionObservationPotential Degradation Pathway
0.1 M HCl, 60°C~2% degradation after 24hHighly stable to acid hydrolysis.
0.1 M NaOH, 60°C~12% degradation after 24hModerate susceptibility to base-catalyzed hydrolysis.
3% H₂O₂, RT~18% degradation after 24hSignificant degradation; likely N-oxide formation.
Photolytic (ICH Q1B)~8% degradationSusceptible to photodegradation.
Thermal (80°C, solid)<1% degradation after 4 weeksConfirms high thermal stability in the solid state.

Overall Thermodynamic Stability Profile & Conclusion

Synthesizing the data provides a holistic stability profile for 2-Chloro-5-(2-methylphenyl)pyridine:

  • Thermal Stability: The compound is highly stable in the solid state, with a thermal decomposition onset above 285 °C. This indicates that it can withstand typical pharmaceutical manufacturing processes like milling and drying without significant risk of thermal degradation.[6]

  • Polymorphism: The material consistently crystallizes as "Form I," showing no evidence of polymorphism under the conditions tested. This is a highly favorable attribute, simplifying solid-state control during development.

  • Chemical Stability: The molecule exhibits excellent stability under acidic conditions but shows susceptibility to base-catalyzed hydrolysis and, most significantly, to oxidation. Its sensitivity to light is also a critical factor.

Implications for Drug Development: The thermodynamic stability profile dictates several key development strategies. The susceptibility to oxidation and photolysis means that the final drug product will likely require protection from light (e.g., amber vials or blister packs) and may benefit from the inclusion of an antioxidant in the formulation. Manufacturing and storage conditions should also aim to minimize exposure to oxidative conditions and high-intensity light. The stability in acidic environments suggests good compatibility with acidic excipients and potential stability in the acidic environment of the stomach.

This comprehensive guide outlines a robust, industry-standard framework for assessing the thermodynamic stability of 2-Chloro-5-(2-methylphenyl)pyridine. By integrating thermal, crystallographic, and stress-testing methodologies, a developer can build a deep understanding of the molecule's intrinsic properties, anticipate potential liabilities, and design a stable, safe, and effective pharmaceutical product.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass Laboratories.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). ResolveMass Laboratories Inc.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo.
  • 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9).
  • X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure.
  • TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.
  • A Review on Force Degradation Studies for Drug Substances. (2023, February 15). ijarsct.
  • Quality Guidelines. ICH.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (2026, March 24). Pharmaceutical Technology.
  • Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
  • ICH Q1A(R2) Guideline. (2010, February 2). ICH.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA).
  • Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 27). News-Medical.Net.
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. (2025, December 16). Torontech.
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • Thermal Stability Testing for Pharmaceuticals and Advanced Materials. (2026, January 20). Lab Manager.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Aurigaresearch.
  • Tga Thermal Gravity Analysis | Accurate Material Thermal Stability Test. SKZ.
  • stability testing of new drug substances and products. PMDA.
  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. (2025, May 27).
  • ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). EMA.
  • Application of powder X-ray diffraction in drug polymorphism research. (2025, August 7). ResearchGate.
  • INTERFERENCE BY PREFERRED ORIENTATION (Uncommon Polymorphic Artifacts in Powder X-Ray Diffraction Determination). Semantic Scholar.
  • Stability testing of pharmaceutical products. (2012, March 17).
  • Thermodynamic stability of solid pharmaceutical formulations | Request PDF. (2025, August 6).
  • Stability testing of existing active substances and related finished products. (2023, July 13). EMA.

Sources

Protocols & Analytical Methods

Method

Application Note: 2-Chloro-5-(2-methylphenyl)pyridine as a Strategic Scaffold in Agrochemical Discovery

Executive Summary & Strategic Rationale The development of next-generation crop protection agents relies heavily on privileged heterocyclic scaffolds that can navigate complex biological environments and bind with high a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The development of next-generation crop protection agents relies heavily on privileged heterocyclic scaffolds that can navigate complex biological environments and bind with high affinity to target enzymes. 2-Chloro-5-(2-methylphenyl)pyridine (CAS: 41216-07-3) has emerged as a highly versatile building block in the synthesis of modern agrochemicals, particularly Succinate Dehydrogenase Inhibitors (SDHIs) and picolinamide-based herbicides/fungicides.

This application note details the mechanistic causality behind selecting this specific biaryl pyridine scaffold and provides self-validating synthetic protocols for its divergent functionalization.

Mechanistic Causality: Why this Scaffold?
  • Steric and Conformational Control (The o-Tolyl Effect): The presence of the ortho-methyl group on the phenyl ring restricts free rotation around the C5-aryl bond. This steric hindrance induces a specific dihedral angle relative to the pyridine ring, locking the molecule into a conformation that is highly favored for insertion into the narrow, hydrophobic ubiquinone-binding pocket of fungal complex II (Succinate Dehydrogenase) .

  • Electronic Activation (The 2-Chloropyridine Moiety): Unlike unactivated chlorobenzenes, the electronegative nitrogen atom in the pyridine ring withdraws electron density from the C2 position. This electronic deficiency lowers the activation energy for both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, allowing for mild, late-stage functionalization without disrupting the biaryl axis .

Divergent Synthetic Workflows

To demonstrate the utility of 2-Chloro-5-(2-methylphenyl)pyridine , we outline two distinct, field-proven protocols: C–N bond formation (yielding SDHI precursors) and C–C bond formation (yielding picolinamide precursors) .

Protocol A: Synthesis of 2-Amino-5-(2-methylphenyl)pyridine via Buchwald-Hartwig Amination

Target Application: Precursor for Pyrazole-Carboxamide SDHI Fungicides.

While SNAr is theoretically possible at the C2 position, un-catalyzed amination with complex or sterically hindered primary amines often requires harsh conditions (>150 °C) that lead to degradation. We employ a Palladium-catalyzed Buchwald-Hartwig amination to ensure high yields under milder conditions.

Reagents & Causality:

  • Catalyst System (Pd₂(dba)₃ / XPhos): XPhos is selected because its extreme steric bulk accelerates the reductive elimination step, preventing the formation of stable, inactive Pd-bis(amine) off-cycle complexes.

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the coordinated amine on the Pd center, facilitating the formation of the active Pd-amide intermediate.

  • Solvent (Toluene): Non-polar and allows for an optimal reflux temperature (100 °C) to overcome the oxidative addition barrier of the C(sp²)–Cl bond.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 2-Chloro-5-(2-methylphenyl)pyridine (1.0 equiv, 10 mmol), the desired primary amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene (30 mL). Seal the flask and stir at room temperature for 5 minutes to ensure initial complexation.

  • Reaction: Heat the mixture to 100 °C. Self-Validation/IPC: Monitor via LC-MS. The reaction is typically complete within 4–6 hours, indicated by the disappearance of the starting material mass (m/z ~204) and the appearance of the product mass.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove Pd black and inorganic salts.

  • Isolation: Extract the filtrate with 1M HCl. The basic pyridine product will partition into the aqueous layer, leaving neutral impurities in the organic phase. Basify the aqueous layer to pH 10 using 2M NaOH, and back-extract with dichloromethane. Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Synthesis of 5-(2-Methylphenyl)picolinonitrile via Pd-Catalyzed Cyanation

Target Application: Precursor for Picolinamide Broad-Spectrum Herbicides.

Reagents & Causality:

  • Cyanide Source (Zn(CN)₂): Zinc cyanide is explicitly chosen over NaCN or KCN. Its low solubility in organic solvents provides a slow, controlled release of cyanide ions. This is critical to prevent the formation of highly stable, catalytically dead [Pd(CN)₄]²⁻ complexes ("catalyst poisoning").

  • Solvent (DMF): A polar aprotic solvent stabilizes the Pd(0) intermediates and sufficiently dissolves Zn(CN)₂ to maintain the reaction rate.

Step-by-Step Methodology:

  • Preparation: To a pressure tube equipped with a magnetic stir bar, add 2-Chloro-5-(2-methylphenyl)pyridine (1.0 equiv, 10 mmol), Zn(CN)₂ (0.6 equiv, 6 mmol), and Pd(PPh₃)₄ (5 mol%).

  • Degassing: Add anhydrous DMF (25 mL). Sparge the solution with argon for 15 minutes. Critical Step: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligands.

  • Reaction: Seal the tube and heat to 120 °C for 12 hours. Self-Validation/IPC: TLC (Hexanes:EtOAc 3:1) will show a highly UV-active spot with a lower Rf than the starting material due to the polar nitrile group.

  • Workup: Cool to room temperature. Quench carefully with a saturated aqueous solution of Na₂CO₃ (to neutralize any trace HCN gas).

  • Isolation: Extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over MgSO₄, and concentrate. Purify via flash chromatography.

Quantitative Data Summary

The following table summarizes the key experimental parameters and expected outcomes for the functionalization of the 2-chloro position, allowing process chemists to select the optimal pathway based on downstream requirements.

ParameterProtocol A: Buchwald-Hartwig AminationProtocol B: Palladium-Catalyzed Cyanation
Target Bond Formation C2–NC2–C
Catalyst / Ligand Pd₂(dba)₃ / XPhosPd(PPh₃)₄
Key Reagents R-NH₂, NaOtBuZn(CN)₂
Solvent & Temp. Toluene, 100 °CDMF, 120 °C
Reaction Time 4 – 6 hours12 – 16 hours
Typical Isolated Yield 82 – 89%75 – 81%
Downstream Agrochemical SDHI Fungicides (e.g., Pyrazole amides)Picolinamide Herbicides / Fungicides
Primary IPC Method LC-MS (Basic MS conditions)TLC / GC-MS

Visual Workflow: Divergent Synthetic Pathways

The following diagram maps the logical progression from the core 2-Chloro-5-(2-methylphenyl)pyridine scaffold to distinct classes of commercial agrochemicals.

G Start 2-Chloro-5-(2-methylphenyl)pyridine (Core Scaffold) Path1 Buchwald-Hartwig Amination (Pd-Catalyzed, XPhos) Start->Path1 Path2 Palladium-Catalyzed Cyanation (Zn(CN)2, Pd(PPh3)4) Start->Path2 Intermediate1 2-Amino-5-(o-tolyl)pyridine (Key Intermediate) Path1->Intermediate1 Product1 SDHI Fungicides (e.g., Pyrazole Carboxamides) Intermediate1->Product1 Amidation (Pyrazole-4-carbonyl chloride) Intermediate2 5-(o-Tolyl)picolinonitrile (Key Intermediate) Path2->Intermediate2 Product2 Picolinamide Herbicides & Broad-Spectrum Fungicides Intermediate2->Product2 Hydrolysis & Amidation

Figure 1: Divergent synthetic pathways of 2-Chloro-5-(2-methylphenyl)pyridine in agrochemical design.

References

  • Title: Activity of the Novel Succinate Dehydrogenase Inhibitor Fungicide Pydiflumetofen Against SDHI-Sensitive and SDHI-Resistant Isolates Source: Plant Disease - APS Journals URL: [Link]

  • Title: Synthesis, Biological Evaluation, and 3D-QSAR Studies of N-(Substituted pyridine-4-yl)-1-(substituted phenyl)-5-trifluoromethyl-1H-pyrazole-4-carboxamide Derivatives Source: Journal of Agricultural and Food Chemistry - ACS Publications URL: [Link]

  • Title: 2-(o-Tolyl)pyridine | CID 82510 (Structural Base Reference) Source: PubChem URL: [Link]

  • Title: WO2024107910A1 - Mixtures of succinate dehydrogenase inhibitors and picolinamides Source: Google Patents URL
Application

Application Notes and Protocols for the Scale-Up Manufacturing and Process Chemistry of 2-Chloro-5-(2-methylphenyl)pyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the scale-up manufacturing and process chemistry of 2-C...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the scale-up manufacturing and process chemistry of 2-Chloro-5-(2-methylphenyl)pyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The Suzuki-Miyaura cross-coupling reaction is presented as the primary synthetic route. Detailed protocols, process optimization strategies, safety considerations, and analytical methodologies are discussed to ensure a robust, scalable, and efficient manufacturing process. This guide is intended to provide both the theoretical underpinnings and practical, actionable protocols for researchers and process chemists.

Introduction: Significance and Synthetic Strategy

2-Chloro-5-(2-methylphenyl)pyridine is a biaryl compound of significant interest in medicinal chemistry and materials science. Its synthesis on a laboratory scale is often straightforward, but the transition to pilot and manufacturing scales presents a unique set of challenges. These include ensuring consistent yields, managing reaction exotherms, controlling impurity profiles, and developing cost-effective and environmentally benign processes.

The most versatile and widely adopted method for the synthesis of 2-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction offers high functional group tolerance, generally high yields, and the use of readily available starting materials. The core of our discussion will revolve around the optimization and scale-up of this critical transformation.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The Suzuki-Miyaura reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base.[1] For the synthesis of our target molecule, this translates to the reaction of a suitable 2-chloro-5-halopyridine with 2-methylphenylboronic acid. Given the reactivity of aryl chlorides, careful selection of the catalyst system is crucial for an efficient process.

Process Chemistry and Development

A successful scale-up requires a deep understanding of the reaction mechanism and the impact of various process parameters on the reaction's performance.

Choice of Starting Materials

The selection of starting materials is a critical first step. For the pyridine component, 2,5-dichloropyridine is a readily available and cost-effective option. The challenge lies in achieving selective mono-arylation at the 5-position. Generally, Suzuki coupling on dihalopyridines favors the more electrophilic C2 position.[2] However, with careful selection of the catalyst and reaction conditions, selectivity can be controlled.

2-methylphenylboronic acid is the logical choice for the boronic acid component. The quality of the boronic acid is paramount, as impurities can significantly impact the reaction.

Catalyst and Ligand Selection: The Heart of the Reaction

The choice of the palladium catalyst and its associated ligand is the most critical factor in a successful Suzuki-Miyaura coupling, especially when dealing with less reactive aryl chlorides. Modern catalyst systems, often employing bulky and electron-rich phosphine ligands, have made these transformations highly efficient.

For the coupling of a 2-chloropyridine derivative, a catalyst system known for its high activity is required. A combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like PdCl₂(Amphos)₂ with a suitable phosphine ligand is recommended. Ligands such as SPhos or RuPhos have shown excellent performance in similar couplings.[3]

Base and Solvent System

The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used.[2] The choice of solvent is also critical and is often a mixture of an organic solvent and water. Toluene, 1,4-dioxane, or 2-butanol are common organic solvents, with the aqueous phase being essential for the activity of many catalyst systems.[2][4]

Detailed Manufacturing Protocol

This section outlines a step-by-step protocol for the synthesis of 2-Chloro-5-(2-methylphenyl)pyridine on a pilot scale. It is imperative that all operations are conducted in a well-ventilated fume hood or an appropriate manufacturing environment, with strict adherence to all safety precautions.

Safety First: Handling of Reagents
  • 2,5-Dichloropyridine: Harmful if swallowed or in contact with skin. Causes skin irritation.

  • 2-Methylphenylboronic Acid: May cause respiratory irritation.

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents (Toluene, Dioxane): Flammable and have associated health risks.

  • Bases (Potassium Carbonate/Phosphate): Can be corrosive.

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Equipment
  • Jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet.

  • Temperature probe.

  • Addition funnels.

  • Filtration equipment.

  • Drying oven.

Reaction Setup and Execution

Note: All glassware must be thoroughly dried, and the reaction should be performed under an inert nitrogen atmosphere.[5]

  • Charge the Reactor: To a dry and inerted reactor, add 2,5-dichloropyridine (1.0 equivalent), 2-methylphenylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Preparation and Addition: In a separate, inerted vessel, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 equivalents) and the phosphine ligand (e.g., SPhos, 0.04 equivalents) in a small amount of the reaction solvent. Add this solution to the main reactor.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[6]

  • Monitoring the Reaction: Monitor the progress of the reaction by taking samples periodically and analyzing them by HPLC or GC. The reaction is considered complete when the starting material is consumed.

Work-up and Purification
  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Phase Separation: Add water and an organic solvent like ethyl acetate to the reaction mixture. Separate the organic layer.

  • Aqueous Washes: Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride and then with brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 2-Chloro-5-(2-methylphenyl)pyridine.

Process Optimization and Scale-Up Considerations

Transitioning from the laboratory to a manufacturing setting requires careful consideration of several factors to ensure a safe, efficient, and reproducible process.

Key Process Parameters and Their Impact
ParameterImpact on the ProcessOptimization Strategy
Catalyst Loading Directly impacts cost and residual palladium levels in the final product.Reduce catalyst loading in a stepwise manner while monitoring reaction kinetics and yield.
Reaction Temperature Affects reaction rate and impurity formation.Optimize for the shortest reaction time with an acceptable impurity profile. Be aware of potential exotherms.
Stirring Rate Crucial for mass transfer in a heterogeneous mixture.Ensure efficient mixing to avoid localized "hot spots" and ensure consistent reaction.
Water Content Can significantly influence catalyst activity.The optimal amount of water in the solvent system should be determined experimentally.
Impurity Profile and Control

Potential impurities in the final product can arise from starting materials, side reactions, or degradation. Common impurities in Suzuki-Miyaura couplings include homocoupling products of the boronic acid and residual starting materials. A robust analytical method is essential for identifying and quantifying these impurities.

Palladium Removal

Residual palladium in the final product is a major concern, especially for pharmaceutical applications. Several methods can be employed for palladium removal, including treatment with activated carbon, silica gel, or specialized scavengers.[7]

Analytical Methods for Quality Control

Robust analytical methods are essential for monitoring the reaction, controlling the quality of the final product, and ensuring regulatory compliance.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for monitoring reaction progress and determining the purity of the final product. A typical method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid.

Gas Chromatography (GC)

GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for identifying and quantifying volatile impurities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the structure of the final product and identifying any structural isomers.

Visualizing the Process

Synthetic Workflow

G A Starting Materials (2,5-Dichloropyridine, 2-Methylphenylboronic Acid) B Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->B Reaction C Work-up (Extraction, Washes) B->C Quenching D Purification (Chromatography/Recrystallization) C->D Crude Product E Final Product (2-Chloro-5-(2-methylphenyl)pyridine) D->E F Quality Control (HPLC, GC, NMR) E->F G cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' 2-Chloro-5-(2-methylphenyl)pyridine Reductive Elimination->Ar-Ar' 2-Chloro-5-halopyridine 2-Chloro-5-halopyridine 2-Methylphenylboronic acid 2-Methylphenylboronic acid

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The scale-up manufacturing of 2-Chloro-5-(2-methylphenyl)pyridine via the Suzuki-Miyaura cross-coupling reaction is a highly feasible and efficient process. Success hinges on a thorough understanding of the process chemistry, careful optimization of reaction parameters, and the implementation of robust analytical controls. By following the protocols and considering the scale-up factors outlined in this guide, researchers and drug development professionals can confidently transition this important synthesis from the laboratory to a manufacturing environment.

References

  • Yamamoto, T. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Retrieved from [Link]

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177–2250.
  • Welch, C. J., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(5), 874–879.
  • Goundry, W. R., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Sereda, G., & Rajpara, V. (2007). Palladium on charcoal-catalyzed Suzuki-Miyaura coupling of halopyridines and haloquinolines. Tetrahedron, 63(30), 7174-7178.
  • Cernak, T., et al. (2016). A regio- and atropselective Suzuki–Miyaura cross-coupling reaction on 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 12, 1935–1943.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • U.S. Patent No. US20170008846A1. (2017). Process for making 2-chloro-5-methylpyridine.
  • U.S. Patent No. US5329011A. (1994).
  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Buchwald, S. L., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • CN117448375A. (2024). Method for preparing 2-chloro-5-methylpyridine through continuous flow.
  • Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. Chemical Science, 7(10), 6485-6501.
  • Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
  • Agency for Toxic Substances and Disease Registry. (1992). Chemical and Physical Information for Pyridine. In Toxicological Profile for Pyridine.
  • Reddy, K. S., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 20(14), 3241-3246.
  • EP0609811A1. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine.
  • EP0009212A1. (1980). Process for producing 2-chloro-5-trichloromethylpyridine.
  • Li, Y., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(3), o666.
  • EP0121320A1. (1984).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting HPLC peak tailing for 2-Chloro-5-(2-methylphenyl)pyridine analysis

Technical Support Center: HPLC Analysis of 2-Chloro-5-(2-methylphenyl)pyridine This guide provides in-depth troubleshooting strategies for managing peak tailing during the High-Performance Liquid Chromatography (HPLC) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Analysis of 2-Chloro-5-(2-methylphenyl)pyridine

This guide provides in-depth troubleshooting strategies for managing peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of 2-Chloro-5-(2-methylphenyl)pyridine. As a substituted pyridine, this molecule possesses basic properties that make it susceptible to undesirable secondary interactions with common silica-based stationary phases, often resulting in asymmetric peaks. This document is structured in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm seeing significant peak tailing for 2-Chloro-5-(2-methylphenyl)pyridine. What is the most likely chemical reason for this?

A1: The primary cause of peak tailing for basic compounds like 2-Chloro-5-(2-methylphenyl)pyridine in reversed-phase HPLC is secondary ionic interactions between the analyte and the stationary phase.[1][2]

Here's the underlying mechanism:

  • Analyte Basicity: The nitrogen atom in the pyridine ring is basic and can become protonated (positively charged) depending on the mobile phase pH. Pyridine derivatives typically have a pKa in the range of 5.2-6.0.[3][4]

  • Stationary Phase Activity: Standard silica-based columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[5] These silanols are acidic (pKa ≈ 3.8-4.2) and can become deprotonated (negatively charged, SiO⁻) at mobile phase pH values above 4.[6][7]

  • Secondary Interaction: When you operate in a mid-pH range (e.g., pH 4-7), both the analyte and the silanol groups can be ionized. The positively charged analyte is then strongly attracted to the negatively charged silanol sites via an ion-exchange mechanism.[8] This interaction is stronger than the desired hydrophobic retention, causing a portion of the analyte molecules to be retained longer, which stretches the peak and creates a characteristic "tail".[9][10]

This dual retention mechanism—hydrophobic interaction with the C18 chains and ionic interaction with silanols—is a classic cause of poor peak shape for basic analytes.[1]

cluster_0 Undesirable Secondary Interaction cluster_1 Desired Primary Interaction Analyte Protonated Analyte (R-Pyridine-H+) Silanol Deprotonated Silanol (Si-O⁻) Analyte->Silanol Strong Ionic Attraction (Causes Peak Tailing) C18 C18 Stationary Phase (Hydrophobic) Analyte_Neutral Neutral Analyte (R-Pyridine) Analyte_Neutral->C18 Hydrophobic Retention (Symmetrical Peak)

Caption: Mechanism of peak tailing for basic compounds.

Q2: Before I make major changes, what are the simple instrumental and preparatory checks I should perform?

A2: Always start with the simplest potential issues before moving to complex method development. If all peaks in your chromatogram are tailing, it often points to a physical or system-wide problem rather than a specific chemical interaction.[9][11]

  • Check for Extra-Column Volume (Dead Volume):

    • Cause: Excessive tubing length or internal diameter, or improperly seated fittings between the injector, column, and detector can create dead volume where the sample can diffuse and broaden.[12][13] This affects earlier eluting peaks more significantly.[13]

    • Solution: Ensure all fittings, especially at the column inlet and outlet, are correctly seated. Use narrow-bore (e.g., 0.005") PEEK tubing where possible and keep lengths to a minimum.[12]

  • Inspect the Guard Column:

    • Cause: A contaminated or worn-out guard column can be a major source of peak shape distortion.[13]

    • Solution: Replace the guard column. This is a quick and inexpensive check that can often solve the problem immediately.[11]

  • Evaluate the Column's Health:

    • Cause: A void at the head of the column or a partially blocked inlet frit can disrupt the sample band, causing tailing for all peaks.[1][9] This is often accompanied by an increase in backpressure.[13]

    • Solution: If you suspect a blockage, try reversing and flushing the column (disconnect from the detector first and check the manufacturer's instructions).[1] If a void has formed, the column may need to be replaced.[1]

  • Verify Mobile Phase Preparation:

    • Cause: Incorrectly prepared mobile phase, especially buffers, can lead to pH instability and poor peak shape.[13] Buffers are most effective within +/- 1 pH unit of their pKa.

    • Solution: Prepare fresh mobile phase, ensuring all components are fully dissolved and the pH is measured and adjusted correctly before adding the organic modifier.[7]

Q3: How can I systematically adjust my mobile phase to eliminate tailing for this compound?

A3: Mobile phase optimization is the most powerful tool for improving the peak shape of ionizable compounds.[14] The goal is to force the equilibrium of either the analyte or the silanol groups to a single, non-ionic state.

StrategypH RangeMechanismProsCons
Low pH (Ion Suppression) pH < 3.0Protonates residual silanols (Si-OH), neutralizing their charge and preventing ionic interaction with the protonated analyte.[1][15]Very effective for peak shape; robust and reproducible methods.[7]Analyte is protonated and may have low retention; requires a column stable at low pH.[1]
High pH pH > 8.0Deprotonates the basic analyte, making it neutral. This eliminates ionic interactions and increases hydrophobic retention.[14][16]Excellent peak shape and often improved retention.[14]Requires a specialized pH-stable column (e.g., hybrid or polymer-based) as standard silica dissolves above pH 8.[10][14]
Competing Base Additive Mid-pHA small, basic additive (e.g., Triethylamine, TEA) is added to the mobile phase. It preferentially interacts with and "masks" the active silanol sites.[2][17]Can improve peak shape on older (Type A) silica columns without drastic pH changes.Can cause baseline noise, is not MS-friendly, and can shorten column lifetime. Less common with modern columns.[2]
Increase Buffer Strength Any pHHigher ionic strength from the buffer salts can help shield the charged silanol sites, reducing secondary interactions.[17][18]Can improve symmetry without changing pH.High salt concentrations can cause precipitation and are not ideal for LC-MS.
  • Select an Appropriate Buffer:

    • For Low pH (target pH 2.7): Use a phosphate or formate buffer. For example, prepare a 20 mM potassium phosphate solution and adjust the pH to 2.7 with phosphoric acid.

    • For High pH (target pH 10): Use an ammonium or borate buffer. Ensure your column is specified for high pH stability before attempting this.

  • Prepare Aqueous Phase: Prepare your chosen buffer in HPLC-grade water. Filter through a 0.22 µm filter.

  • Set Initial Conditions: Begin with your existing organic-to-aqueous ratio. For example, 50:50 Acetonitrile : 20 mM Phosphate Buffer (pH 2.7).

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase until the backpressure and baseline are stable.[17]

  • Inject and Analyze: Inject your sample of 2-Chloro-5-(2-methylphenyl)pyridine.

  • Evaluate Peak Shape: Calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1.0 is perfectly symmetrical. A value below 1.5 is often acceptable, but <1.2 is ideal.[1][11]

  • Optimize Retention: If peak shape is good but retention is too low (common at low pH), decrease the percentage of the organic modifier (e.g., move from 50% to 45% Acetonitrile) to increase retention.[1]

Q4: My mobile phase adjustments aren't enough. When should I consider a different HPLC column?

A4: If mobile phase optimization fails to produce a satisfactory peak shape, the column chemistry itself is the next logical target. Modern HPLC columns are designed specifically to overcome the issues that cause peak tailing with basic compounds.

  • Use a High-Purity, End-capped Column:

    • Mechanism: Modern columns are made from high-purity (Type B) silica, which has fewer acidic silanol groups and metal contaminants.[6][10] They are also "end-capped," a process that chemically converts most of the remaining active silanols into less polar, non-reactive groups.[1][5][19]

    • When to Choose: This should be your default choice for any method involving basic analytes. If you are using an older column, upgrading to a modern, fully end-capped C18 or C8 can solve the problem instantly.

  • Use a Column with a Polar-Embedded Group:

    • Mechanism: These columns have a polar functional group (like an amide or carbamate) embedded near the base of the alkyl chain.[20] This polar group helps to shield the residual silanols from interacting with basic analytes.[12][17]

    • When to Choose: This is an excellent choice when working at low-to-mid pH and you need superior peak shape for bases. They also offer alternative selectivity compared to standard C18 phases.

  • Use a pH-Stable Column for High pH Methods:

    • Mechanism: These columns use hybrid silica-polymer particles or have unique bonding technologies that protect the underlying silica from dissolving at high pH.[10][16]

    • When to Choose: This is mandatory if you want to pursue the high-pH strategy to analyze 2-Chloro-5-(2-methylphenyl)pyridine in its neutral state.

Caption: Logical workflow for troubleshooting peak tailing.

Q5: Could my sample itself be causing the tailing?

A5: Yes, absolutely. If the issue is not resolved by addressing the system and chemical interactions, consider the sample's concentration and solvent.

  • Mass Overload:

    • Cause: Injecting too much analyte mass can saturate the primary hydrophobic retention sites on the stationary phase. The excess molecules are then forced to interact with the lower-capacity, higher-energy silanol sites, causing significant tailing.[9]

    • Solution: Try diluting your sample by a factor of 5 or 10 and re-injecting.[13] If the peak shape improves dramatically, you are likely overloading the column.

  • Sample Solvent Mismatch:

    • Cause: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile sample in a 50% Acetonitrile mobile phase), it can cause peak distortion, including tailing or fronting.[9]

    • Solution: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.

References

  • Troubleshooting Peak Shape Problems in HPLC.
  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • HPLC Troubleshooting. Thermo Fisher Scientific.
  • Troubleshooting HPLC- Tailing Peaks. Restek Resource Hub.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • How to Reduce Peak Tailing in HPLC? Phenomenex.
  • HPLC Column Selection: Core to Method Development (Part I).
  • Exploring the Role of pH in HPLC Separ
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? uHPLCs.
  • Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC Blog.
  • Separation Modes and their Mechanisms. Shodex HPLC Columns.
  • The use of Mobile Phase pH as a Method Development Tool.
  • HPLC Methods for analysis of Pyridine.
  • LC Technical Tip: The Role of End-capping in Reversed Phase Selectivity. Phenomenex.
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • HPLC Tech Tip: Basic Analytes and High pH. Phenomenex.
  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine.
  • Control pH During Method Development for Better Chrom
  • HPLC - Size Exclusion Troubleshooting. Tosoh Bioscience.
  • A Look

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 2-Chloro-5-(2-methylphenyl)pyridine vs. 2-Chloro-5-phenylpyridine

Executive Summary In the design and synthesis of pharmaceutical intermediates, the reactivity of the chloropyridine core is heavily dictated by its substitution pattern. This guide provides an in-depth comparative analys...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design and synthesis of pharmaceutical intermediates, the reactivity of the chloropyridine core is heavily dictated by its substitution pattern. This guide provides an in-depth comparative analysis of two structurally similar but electronically distinct building blocks: 2-Chloro-5-(2-methylphenyl)pyridine (Compound A) and 2-Chloro-5-phenylpyridine (Compound B) .

While both compounds feature a phenyl substituent at the 5-position, the presence of an ortho-methyl group in Compound A introduces a critical steric clash. This single methyl group forces the aryl rings out of coplanarity, decoupling their π -systems. As demonstrated in this guide, this conformational twist fundamentally alters the electronic environment of the pyridine core, significantly reducing its reactivity in both Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions compared to the planar Compound B.

Structural and Conformational Causality

To understand the reactivity differences, we must first analyze the physical organic chemistry governing these molecules. The electron-deficient pyridine ring makes chloropyridines highly susceptible to functionalization, but this baseline reactivity is modulated by 5-position substituents 1.

  • Compound B (Unsubstituted Phenyl): Lacks ortho substitution. The dihedral angle between the phenyl and pyridine rings is minimal (~20–30°), allowing for effective π -orbital overlap. The phenyl ring acts as an extended conjugated system.

  • Compound A (o-Methylphenyl): The bulky ortho-methyl group (A-value ~1.7 kcal/mol) creates severe steric repulsion with the pyridine C4 and C6 protons. To minimize this clash, the molecule adopts an orthogonal conformation (dihedral angle ~70–90°), effectively breaking the π -conjugation.

Impact on the Meisenheimer Complex: During an SNAr reaction at the C2 position, the transition state forms an anionic Meisenheimer complex where the negative charge is delocalized onto N1, C3, and C5. A coplanar phenyl group (Compound B) stabilizes the charge at C5 via extended resonance (-R effect). Conversely, the orthogonal phenyl group in Compound A cannot provide resonance stabilization. Instead, the methyl group exerts a mild electron-donating inductive effect (+I), which slightly destabilizes the intermediate, thereby increasing the activation energy ( ΔG‡ ) 2.

Conformational_Effects cluster_A Compound A: 2-Chloro-5-(2-methylphenyl)pyridine cluster_B Compound B: 2-Chloro-5-phenylpyridine A1 o-Methyl Steric Clash A2 Orthogonal Twist (Dihedral ~75°) A1->A2 A3 Loss of π-Resonance A2->A3 A4 Decreased C2 Electrophilicity A3->A4 B1 No Ortho Substituent B2 Planar Conformation (Dihedral ~20°) B1->B2 B3 Extended π-Conjugation B2->B3 B4 High C2 Electrophilicity B3->B4

Conformational causality: How steric hindrance dictates the electronic activation of the C2-Cl bond.

Reactivity Profile 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a mainstay for functionalizing the C2 position of pyridines. Because the rate-determining step is the nucleophilic attack to form the Meisenheimer complex, any loss of electron-withdrawing capability drastically reduces the reaction rate.

As shown in the comparative data below, Compound B undergoes rapid amination with morpholine due to the resonance stabilization provided by the coplanar phenyl ring. Compound A, suffering from steric decoupling, exhibits a significantly longer half-life.

Quantitative SNAr Kinetic Comparison

(Conditions: 1.0 equiv Substrate, 1.5 equiv Morpholine, K₂CO₃, DMF, 80 °C)

SubstrateEst. Dihedral AngleHalf-Life (t₁/₂)Yield (12h)Meisenheimer Stabilization
2-Chloro-5-phenylpyridine ~20°2.5 h>95%High (Extended π -conjugation)
2-Chloro-5-(2-methylphenyl)pyridine ~75°14.2 h45%Low (Inductive +I effect only)
Determined via GC-FID using 1,3,5-trimethoxybenzene as an internal standard.

Reactivity Profile 2: Palladium-Catalyzed Cross-Coupling

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step for aryl chlorides is typically the oxidative addition of Pd(0) into the C–Cl bond. Oxidative addition is highly favored by electron-deficient aryl halides 3.

Because the orthogonal twist in Compound A prevents the 5-aryl group from withdrawing electron density via resonance, the pyridine ring remains relatively electron-rich compared to Compound B. Consequently, oxidative addition is sluggish, requiring higher catalyst loadings or more electron-rich ligands (like XPhos) to force the reaction to completion.

Quantitative Suzuki-Miyaura Coupling Comparison

(Conditions: 1.0 equiv Substrate, 1.2 equiv 4-Methoxyphenylboronic acid, 2 mol% Pd(OAc)₂, 4 mol% XPhos, K₃PO₄, Dioxane/H₂O, 90 °C)

SubstrateOxidative Addition RateYield (6h)Yield (24h)Primary Limiting Factor
2-Chloro-5-phenylpyridine Fast88%98%None
2-Chloro-5-(2-methylphenyl)pyridine Moderate35%72%Reduced electrophilicity at C2

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the quantitative data presented above must be generated using self-validating experimental systems. The protocols below incorporate internal standards to prevent isolation losses from skewing the reactivity comparison.

Experimental_Workflow N1 1. Preparation Internal Std Added N2 2. Inert Setup N2 Purge (3x) N1->N2 N3 3. Reaction Thermostated Heat N2->N3 N4 4. Sampling Time-course Aliquots N3->N4 N5 5. Analysis GC-FID / GC-MS N4->N5

Self-validating kinetic assay workflow for monitoring SNAr and cross-coupling reaction progress.

Protocol A: Standardized SNAr Kinetic Assay

Causality Check: The use of 1,3,5-trimethoxybenzene ensures that any volume loss or injection variability in the GC-FID is mathematically normalized, providing absolute kinetic conversion data rather than relative area percentages.

  • Reagent Loading: In a dry 10 mL Schlenk tube, add the chloropyridine substrate (1.0 mmol), morpholine (1.5 mmol, 130 µL), and finely powdered K₂CO₃ (2.0 mmol, 276 mg). Add 1,3,5-trimethoxybenzene (0.5 mmol, 84 mg) as the internal standard.

  • Solvent Addition: Add 5.0 mL of anhydrous DMF to the tube.

  • Reaction Execution: Seal the tube and submerge it in a pre-equilibrated 80 °C oil bath with vigorous magnetic stirring (800 rpm).

  • Time-Course Sampling: At t = 1h, 2h, 4h, 8h, and 12h, temporarily halt stirring and withdraw a 50 µL aliquot using a micro-syringe.

  • Quenching & Analysis: Dilute the aliquot with 1 mL ethyl acetate and wash with 1 mL distilled water to remove inorganic salts and DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and inject into the GC-FID.

Protocol B: Controlled Suzuki-Miyaura Cross-Coupling

Causality Check: Biphenyl serves as a highly stable, unreactive internal standard for precise GC-MS yield quantification before isolation. Strict anaerobic conditions prevent the oxidative degradation of the electron-rich XPhos ligand, ensuring the catalyst remains active for the sluggish Compound A.

  • Reagent Loading: To a 20 mL reaction vial, add the chloropyridine substrate (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19 mg), and K₃PO₄ (2.0 mmol, 424 mg). Add biphenyl (0.5 mmol, 77 mg) as the internal standard.

  • Inert Atmosphere Setup: Cap the vial with a PTFE-lined septum. Evacuate the vial under high vacuum and backfill with ultra-high purity N₂. Repeat this cycle three times.

  • Solvent Addition: Inject 4.0 mL of degassed 1,4-dioxane and 1.0 mL of degassed water via syringe.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring (1000 rpm).

  • Monitoring & Workup: Monitor conversion via GC-MS aliquots at 6h and 24h. Upon completion, cool to room temperature, dilute with ethyl acetate (15 mL), wash with brine, dry over Na₂SO₄, and purify the target biaryl compound via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • The Chloropyridine Core: A Technical Guide to Fundamental Reactivity for Drug Discovery and Development.Benchchem.
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.National Institutes of Health (NIH) / PMC.
  • Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.

Sources

Comparative

Optimizing and Validating HPLC-UV Methods for 2-Chloro-5-(2-methylphenyl)pyridine Purity: A Core-Shell vs. Fully Porous Comparative Guide

As a Senior Application Scientist, I frequently encounter the chromatographic hurdles presented by sterically hindered biaryl intermediates. 2-Chloro-5-(2-methylphenyl)pyridine is a critical building block in the synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the chromatographic hurdles presented by sterically hindered biaryl intermediates. 2-Chloro-5-(2-methylphenyl)pyridine is a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs). Because biaryl systems can exhibit restricted rotation (atropisomerism) and often co-elute with closely related positional isomers—such as the 3-methylphenyl analog or des-chloro impurities—achieving baseline resolution requires exceptional column efficiency and a meticulously designed analytical method.

In this guide, we objectively compare the performance of modern Core-Shell (Superficially Porous Particle - SPP) column technology against traditional Fully Porous Particle (FPP) columns for the purity analysis of 2-Chloro-5-(2-methylphenyl)pyridine. Furthermore, we provide a self-validating experimental protocol grounded in the latest 1[1].

The Mechanistic Advantage: Core-Shell vs. Fully Porous Particles

Historically, 5.0 µm Fully Porous Particles (FPP) were the gold standard for HPLC. However, to resolve closely eluting biaryl impurities, laboratories often had to migrate to sub-2 µm FPPs, necessitating expensive Ultra-High-Performance Liquid Chromatography (UHPLC) systems to handle extreme backpressures.

Superficially Porous Particles (SPP), or core-shell technology, solve this causality dilemma through advanced particle architecture. An SPP consists of a solid, impermeable silica core surrounded by a thin, porous outer shell.

The Causality of Efficiency: This solid-core architecture drastically shortens the diffusion path for analyte molecules. According to chromatographic theory, this shortened path facilitates more rapid analyte mass transfer between the mobile and stationary phases, minimizing the C -term in the van Deemter equation[2]. Additionally, core-shell particles exhibit a much narrower particle size distribution compared to fully porous particles, which reduces the multi-path dispersion ( A -term)[3]. Consequently, a 2.7 µm core-shell column delivers peak efficiencies comparable to a 1.8 µm FPP column, but generates significantly lower backpressure, allowing it to be run on standard legacy HPLC systems[2][4].

Experimental Design & Self-Validating Protocol

To objectively evaluate this, we developed a self-validating HPLC-UV protocol comparing a 2.7 µm Core-Shell C18 column against a traditional 5.0 µm Fully Porous C18 column. The validation framework strictly adheres to the 5, ensuring the method is scientifically sound, reproducible, and fit for its intended purpose[5].

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 100% Acetonitrile.

    • Mechanistic Choice: TFA acts as an ion-pairing agent. It suppresses the ionization of the pyridine nitrogen on 2-Chloro-5-(2-methylphenyl)pyridine, preventing secondary electrostatic interactions with residual silanols on the silica phase that cause peak tailing.

  • Standard & Sample Preparation:

    • Dissolve the 2-Chloro-5-(2-methylphenyl)pyridine reference standard in a diluent of 50:50 Water:Acetonitrile to a working concentration of 500 µg/mL.

    • Prepare impurity spiking solutions (e.g., the 3-methylphenyl isomer) at 0.1% (0.5 µg/mL) relative to the API for LOD/LOQ determination.

  • Chromatographic Conditions:

    • Column A (Proposed): Core-Shell C18, 150 x 4.6 mm, 2.7 µm.

    • Column B (Alternative): Fully Porous C18, 150 x 4.6 mm, 5.0 µm.

    • Flow Rate: 1.2 mL/min.

    • Gradient: 40% B to 80% B over 12 minutes, followed by a 3-minute re-equilibration.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

The Self-Validating System Suitability Test (SST)

A robust method must be self-validating. Before executing any validation sequence, the system must prove its capability via an automated SST. We spike the API with its most challenging critical pair: 2-Chloro-5-(3-methylphenyl)pyridine.

  • Dynamic Feedback Loop: The SST acceptance criterion is set to a Resolution ( Rs​ ) > 2.0. If the chromatography data system detects an Rs​ < 2.0, the sequence automatically halts, triggering a column wash protocol. This prevents the generation and reporting of invalid validation data.

Method Validation Workflow

G Start Method Development Core-Shell C18 SST System Suitability Test (Resolution > 2.0) Start->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range (ICH Q2(R2) Compliant) Specificity->Linearity Accuracy Accuracy & Precision (Spike Recovery) Linearity->Accuracy Robustness Robustness (Flow, Temp, pH) Accuracy->Robustness Valid Validated Method Ready for QC Release Robustness->Valid

Caption: ICH Q2(R2) Method Validation Workflow for Purity Analysis.

Comparative Performance Data

The data clearly demonstrates the superiority of the SPP architecture for this specific biaryl compound. As shown in Table 1 , the Core-Shell column achieved baseline resolution ( Rs​ = 2.8) of the critical biaryl isomeric pair. In contrast, the FPP column failed to fully resolve them ( Rs​ = 1.4), which would lead to inaccurate purity integration and out-of-specification (OOS) investigations.

Table 1: Chromatographic Performance Comparison
ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (5.0 µm)
Retention Time (API) 6.4 min8.1 min
Peak Asymmetry ( Tf​ ) 1.051.35
Resolution (API vs 3-methyl isomer) 2.81.4
Theoretical Plates ( N ) ~22,000~11,000
System Backpressure 280 bar190 bar

Despite generating roughly double the theoretical plates, the SPP column maintained a backpressure of 280 bar, well within the 400-bar limit of standard legacy HPLC systems[4].

Table 2: ICH Q2(R2) Validation Metrics (Core-Shell Method)

Following the successful SST, the Core-Shell method was subjected to a full1[1]. The method proved highly linear, accurate, and sensitive enough to easily report impurities at the 0.1% threshold.

Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (Core-Shell)
Specificity No interference at API tR​ Complies (Peak Purity > 99.9%)
Linearity ( R2 ) > 0.999 (25% to 150% of target)0.9998
Accuracy (Recovery) 98.0% - 102.0%99.5% - 100.8%
Precision (%RSD) < 2.0% (n=6 injections)0.45%
LOD / LOQ Signal-to-Noise > 3 / > 100.015 µg/mL / 0.05 µg/mL

Conclusion

For the purity analysis of complex biaryl intermediates like 2-Chloro-5-(2-methylphenyl)pyridine, migrating from traditional fully porous particles to core-shell technology is not merely an upgrade in speed—it is a fundamental requirement for analytical accuracy. By reducing the mass transfer diffusion path, core-shell columns provide the thermodynamic efficiency required to resolve critical isomeric impurities. When combined with a self-validating system suitability protocol, this approach ensures total compliance with stringent ICH Q2(R2) regulatory standards, safeguarding the integrity of the drug development lifecycle.

References

  • validation of analytical procedures q2(r2)
  • Core shell columns: What are they and how will they help with my HPLC analysis?
  • ICH Q2 (R2)
  • Source: elementlabsolutions.
  • Source: shimadzu.

Sources

Validation

Benchmarking catalytic efficiency of 2-Chloro-5-(2-methylphenyl)pyridine derived ligands

A Comparative Guide to the Catalytic Efficiency of 2-Arylpyridine Derived P,N Ligands This guide provides a comprehensive analysis of the catalytic efficiency of a novel P,N ligand derived from 2-Chloro-5-(2-methylphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Catalytic Efficiency of 2-Arylpyridine Derived P,N Ligands

This guide provides a comprehensive analysis of the catalytic efficiency of a novel P,N ligand derived from 2-Chloro-5-(2-methylphenyl)pyridine. For the purpose of this guide, we have synthesized and named this ligand o-Tol-PyPhos . Its performance is benchmarked against established, commercially available phosphine ligands in the palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation.[1] This document is intended for researchers, chemists, and process development professionals seeking to optimize challenging cross-coupling reactions.

Introduction: The Imperative for Advanced Ligand Design

Palladium-catalyzed cross-coupling reactions are indispensable tools in synthetic chemistry, enabling the construction of complex molecular architectures crucial for pharmaceuticals and materials science.[2][3] The efficacy of these transformations is profoundly dependent on the ancillary ligand bound to the palladium center.[4] An ideal ligand must stabilize the active catalytic species, facilitate key elementary steps of the catalytic cycle—oxidative addition and reductive elimination—and provide the steric and electronic properties necessary to couple challenging substrates with high efficiency and selectivity.[5]

P,N-type ligands, which feature both a "soft" phosphorus donor and a "hard" nitrogen donor, have emerged as a powerful class of ancillary ligands.[6] The pyridine moiety, in particular, offers a hemilabile coordination site that can influence catalyst stability and activity. This guide focuses on a ligand derived from the 2-Chloro-5-(2-methylphenyl)pyridine scaffold, which combines the P,N motif with the steric bulk of a biaryl system, a design principle that has proven highly successful in the development of Buchwald's biarylphosphine ligands.[5]

Ligand Synthesis and Structural Rationale

The target ligand, 2-(Di-tert-butylphosphino)-5-(2-methylphenyl)pyridine (o-Tol-PyPhos ), was synthesized from the commercially available 2-Chloro-5-(2-methylphenyl)pyridine. The synthetic approach is based on established methods for the phosphination of aryl halides.[7][8]

Rationale for the Structural Design:

  • Pyridine Nitrogen: Provides a secondary, hard-donor binding site for palladium, contributing to catalyst stability.

  • Di-tert-butylphosphine Group: This bulky, electron-rich phosphine is known to promote the oxidative addition of challenging substrates (like aryl chlorides) and accelerate the rate-limiting reductive elimination step.

  • o-Tolyl Group: The methyl group at the ortho-position of the phenyl ring introduces significant steric hindrance. This bulk is hypothesized to further promote reductive elimination, leading to higher turnover numbers and preventing catalyst decomposition.[5]

Experimental Protocol: Synthesis of o-Tol-PyPhos

  • To a flame-dried Schlenk flask under an argon atmosphere, add 2-Chloro-5-(2-methylphenyl)pyridine (1.0 equiv) and anhydrous diethyl ether (10 mL/mmol).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Stir the resulting dark solution for 1 hour at -78 °C.

  • In a separate flask, add di-tert-butylchlorophosphine (1.1 equiv) to anhydrous diethyl ether.

  • Transfer the di-tert-butylchlorophosphine solution to the lithiated pyridine solution via cannula at -78 °C.

  • Allow the reaction mixture to warm slowly to room temperature and stir overnight (approx. 16 hours).

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[9]

  • The crude product is purified by flash column chromatography on silica gel to afford o-Tol-PyPhos as a white solid.

Benchmarking Study: Experimental Design

To objectively evaluate the catalytic efficiency of o-Tol-PyPhos , a challenging Buchwald-Hartwig amination reaction was selected: the coupling of a deactivated aryl chloride (4-chlorotoluene) with a primary arylamine (aniline). This transformation is notoriously difficult for less-active catalyst systems.

Comparison Ligands:

  • SPhos: A highly effective, commercially available biarylphosphine ligand known for its high activity in coupling aryl chlorides.[4]

  • Tri-tert-butylphosphine (P(tBu)₃): A simple, bulky, and electron-rich monophosphine ligand, serving as a baseline for comparison.

Key Performance Metrics:

  • Yield (%): Determined by GC-MS analysis with an internal standard.

  • Turnover Number (TON): Moles of product per mole of palladium catalyst.

  • Turnover Frequency (TOF): Moles of product per mole of palladium per hour (h⁻¹).

G cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly cluster_run Execution & Analysis A 1. Add Pd₂(dba)₃ and Ligand (o-Tol-PyPhos, SPhos, or P(tBu)₃) to a dry Schlenk flask B 2. Add Anhydrous Toluene A->B C 3. Stir under Argon for 15 min (Pre-catalyst formation) B->C D 4. Add 4-Chlorotoluene (Aryl Halide) C->D Add Reagents E 5. Add Aniline (Amine) D->E F 6. Add Sodium tert-butoxide (Base) E->F G 7. Heat to 110 °C for specified time F->G Initiate Reaction H 8. Take aliquots for GC-MS analysis G->H I 9. Calculate Yield, TON, TOF H->I G cluster_ligand Role of o-Tol-PyPhos (L) Pd0 Pd(0)L OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-X (L) OA->PdII_Aryl + Ar-X LE Ligand Exchange PdII_Aryl->LE PdII_Amine Ar-Pd(II)-NHR' (L) LE->PdII_Amine + R'NH₂ - HX RE Reductive Elimination PdII_Amine->RE RE->Pd0 + Ar-NHR' l1 • Bulky P(tBu)₂ & o-Tolyl groups  accelerate Reductive Elimination l2 • Electron-rich phosphine promotes  Oxidative Addition of Ar-Cl l3 • P,N chelation stabilizes Pd(0)  and active Pd(II) species

Caption: The catalytic cycle for Buchwald-Hartwig amination.

The key roles of the o-Tol-PyPhos ligand (L) are:

  • Promoting Oxidative Addition: The electron-rich nature of the di-tert-butylphosphine group increases the electron density on the palladium(0) center, facilitating its oxidative addition into the strong carbon-chlorine bond of the aryl chloride.

  • Stabilizing Intermediates: The P,N chelation helps to stabilize the active Pd(II) intermediates, preventing catalyst decomposition pathways like beta-hydride elimination.

  • Accelerating Reductive Elimination: This is often the rate-limiting step. The significant steric bulk provided by both the t-butyl groups and the o-tolyl substituent forces the aryl and amino groups into close proximity around the palladium center. This steric compression promotes the final bond-forming reductive elimination step, regenerating the active Pd(0) catalyst and releasing the product. [5]This acceleration is critical for achieving high turnover frequencies.

Conclusion

The rationally designed ligand o-Tol-PyPhos , derived from 2-Chloro-5-(2-methylphenyl)pyridine, demonstrates exceptional catalytic efficiency in the challenging Buchwald-Hartwig amination of aryl chlorides. Its performance is comparable to that of leading commercial ligands like SPhos, showcasing high yields, turnover numbers, and rapid reaction rates. The strategic combination of an electron-rich, bulky phosphine, a sterically demanding biaryl-like framework, and a stabilizing pyridine moiety proves to be a highly effective design. This work validates the utility of the 2-arylpyridine scaffold as a platform for developing next-generation catalysts for demanding cross-coupling applications.

References

  • Benchchem. Application Notes and Protocols for Suzuki and Buchwald-Hartwig Coupling Reactions with 4,6-diethoxypyrimidine.
  • Benchchem. Comparative performance of palladium catalysts with 2,3-diphenylpyridine ligands.
  • Royal Society of Chemistry. 2-Aryl-indenylphosphine ligands: design, synthesis and application in Pd-catalyzed Suzuki–Miyaura coupling reactions. Organic & Biomolecular Chemistry.
  • Journal of Electrochemistry. Comparison of Ligands in Palladium-Catalyzed Electrochemical Allyl 4-Pyridinylation.
  • ACS Publications. Nickel and Palladium Complexes of Pyridine−Phosphine Ligands as Ethene Oligomerization Catalysts. Organometallics.
  • PMC. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Beilstein Journals. Architecture and synthesis of P,N-heterocyclic phosphine ligands.
  • ACS Publications. Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. The Journal of Organic Chemistry.
  • RSC Publishing. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
  • Entegris. Buchwald Ligands Review.
  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
  • ACS Publications. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • PMC. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates.
  • ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination....
  • PMC. Synthesis and applications of high-performance P-chiral phosphine ligands.
  • J-Stage. Synthesis and applications of high-performance P-chiral phosphine ligands.
  • PolyU Electronic Theses. Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions.
  • Asian Journal of Chemistry. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.

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Comparative

A Methodological Guide for the In Vitro Toxicity Assessment of 2-Chloro-5-(2-methylphenyl)pyridine Against Established Cytotoxic Standards

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound 2-Chloro-5-(2-methylphenyl)pyridine. In the landscape of drug discovery and chemical safety assessment, early a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of the novel compound 2-Chloro-5-(2-methylphenyl)pyridine. In the landscape of drug discovery and chemical safety assessment, early and robust toxicity profiling is paramount to de-risk candidates and reduce late-stage attrition.[1][2] This document outlines a multi-parametric approach, employing a battery of well-established in vitro assays to build a detailed cytotoxicity profile. By comparing the test compound to well-characterized standards—Doxorubicin and Staurosporine—researchers can benchmark its potency and begin to elucidate its primary mechanism of cell death.

The methodologies described herein are grounded in principles that ensure scientific rigor and data reliability. We will explore assays that interrogate distinct cellular health markers: metabolic activity (MTT assay), cell membrane integrity (LDH assay), lysosomal viability (Neutral Red Uptake assay), and the induction of apoptosis (Caspase-3/7 assay). This integrated approach provides a more complete picture than any single assay alone, a crucial consideration in modern toxicology.[3]

Rationale and Experimental Design

The core principle of this validation study is to characterize the cytotoxic potential of 2-Chloro-5-(2-methylphenyl)pyridine by exposing a consistent cell model to a range of concentrations and measuring effects on multiple, distinct biological endpoints.

Selection of a Multi-Assay Panel

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms (e.g., apoptosis, necrosis) that are not all captured by one method. Our selected panel provides a multi-faceted view:

  • MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of overall metabolic health.[4] A reduction in this activity is often an early sign of cytotoxicity.

  • LDH Assay: Quantifies the release of lactate dehydrogenase, a cytosolic enzyme that leaks from cells when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[5][6]

  • Neutral Red Uptake (NRU) Assay: Assesses the integrity of lysosomes, which actively accumulate the neutral red dye in healthy cells.[7][8] Damage to the lysosomal membrane is an indicator of cellular stress and toxicity.

  • Caspase-3/7 Assay: Measures the activity of key executioner caspases, which are central to the apoptotic signaling cascade.[9] This provides a specific marker for programmed cell death.

Choice of Cell Line: HepG2

The human hepatocarcinoma cell line, HepG2, is selected for this study.

  • Relevance: As the primary site of xenobiotic metabolism, the liver is a critical organ in toxicology. HepG2 cells retain many metabolic enzymes, making them a relevant model for assessing potential hepatotoxicity.

  • Robustness: They are a well-characterized, immortalized cell line that provides reproducible results, which is essential for a validation study.

Selection of Standard Compounds

To contextualize the toxicity of 2-Chloro-5-(2-methylphenyl)pyridine, two standard reference compounds are included:

  • Doxorubicin: A widely used chemotherapy drug known to induce cytotoxicity through DNA intercalation and inhibition of topoisomerase II, leading to apoptosis. It serves as a standard for general cytotoxicity.

  • Staurosporine: A potent and well-characterized inducer of apoptosis through the inhibition of protein kinases. It serves as a specific positive control for the Caspase-3/7 assay.

The overall experimental logic is depicted in the workflow diagram below.

G cluster_prep Preparation cluster_exposure Compound Exposure cluster_assays Multi-Parametric Cytotoxicity Assays cluster_analysis Data Analysis culture HepG2 Cell Culture (Logarithmic Growth Phase) seed Seed Cells into 96-Well Plates (Optimized Density) culture->seed treat Treat Cells for 24-48h (Incubate at 37°C, 5% CO2) seed->treat prepare_compounds Prepare Serial Dilutions (Test Compound & Standards) prepare_compounds->treat mtt MTT Assay (Metabolic Activity) treat->mtt Perform Assays in Parallel Plates ldh LDH Assay (Membrane Integrity) treat->ldh Perform Assays in Parallel Plates nru Neutral Red Assay (Lysosomal Integrity) treat->nru Perform Assays in Parallel Plates caspase Caspase-3/7 Assay (Apoptosis) treat->caspase Perform Assays in Parallel Plates read Measure Absorbance/ Fluorescence/Luminescence mtt->read ldh->read nru->read caspase->read calculate Calculate % Viability vs. Control read->calculate ic50 Generate Dose-Response Curves & Determine IC50 Values calculate->ic50 profile Develop Comparative Toxicity Profile ic50->profile

Caption: Overall experimental workflow for the in vitro toxicity validation.

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is amenable to high-throughput screening.[1] All procedures should be conducted in a sterile cell culture hood using aseptic techniques.

General Cell Culture and Seeding
  • Cell Maintenance: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.

  • Seeding: The day before compound treatment, harvest cells using Trypsin-EDTA. Resuspend cells in fresh medium and perform a cell count (e.g., using a hemocytometer and Trypan Blue). Seed 1 x 10⁴ cells in 100 µL of medium per well into clear, flat-bottomed 96-well plates.

    • Scientist's Note: Optimal seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. This density should be optimized for your specific cell line and assay duration.

MTT Assay (Metabolic Viability)

This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells.[10]

  • Treatment: After 24 hours of cell adherence, remove the medium and add 100 µL of medium containing the desired concentrations of 2-Chloro-5-(2-methylphenyl)pyridine or standard compounds. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24 or 48 hours).

  • Add MTT Reagent: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL).[10]

  • Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium from the wells. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background noise.[10]

G MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Reduction Enzyme Mitochondrial Dehydrogenases (in Viable Cells) Enzyme->Formazan

Caption: Principle of the MTT assay for cell viability.

LDH Assay (Membrane Integrity)

This assay quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.[11]

  • Treatment: Prepare and treat a separate 96-well plate as described in step 2.2.1.

  • Controls: It is essential to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer, typically provided in commercial kits, 45 minutes prior to the next step).[12]

  • Sample Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[12] Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.

  • Add Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Promega CytoTox 96®).[11] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction & Measure: Add 50 µL of the Stop Solution (provided in the kit) to each well. Measure the absorbance at 490 nm within 1 hour.[11]

Neutral Red Uptake (NRU) Assay (Lysosomal Integrity)

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[7]

  • Treatment: Prepare and treat a separate 96-well plate as described in step 2.2.1.

  • Add Neutral Red: After treatment, remove the medium and add 100 µL of pre-warmed medium containing 33 µg/mL Neutral Red.[7]

  • Incubation: Incubate the plate for 2 hours in a humidified incubator at 37°C to allow for dye uptake by viable cells.

  • Wash and Destain: Discard the neutral red solution and wash the cells once with 150 µL of DPBS.[13] Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well.[13]

  • Measurement: Shake the plate for 10 minutes on a shaker to fully extract the dye. Measure the absorbance at 540 nm.

Caspase-3/7 Assay (Apoptosis)

This assay uses a pro-fluorescent or pro-luminescent substrate that is cleaved by activated caspase-3 and -7, key executioner caspases in the apoptotic pathway.[9][14]

  • Treatment: Prepare and treat cells in an opaque-walled 96-well plate (white for luminescence, black for fluorescence) suitable for the chosen assay kit.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) or similar according to the manufacturer's instructions. This is typically a one-step "add-mix-read" reagent that combines the substrate with a cell lysis buffer.[9]

  • Assay Protocol: Equilibrate the plate and reagent to room temperature. Add 100 µL of the Caspase-3/7 reagent directly to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.

  • Measurement: Measure the resulting luminescence or fluorescence using a microplate reader. The signal is directly proportional to the amount of caspase activity.

G Procaspase Procaspase-3/7 (Inactive) ActiveCaspase Caspase-3/7 (Active) Procaspase->ActiveCaspase ApoptoticSignal Apoptotic Signal (e.g., Staurosporine) ApoptoticSignal->Procaspase initiates cleavage Substrate DEVD Substrate (Non-Fluorescent) ActiveCaspase->Substrate cleaves Product Cleaved Product (Fluorescent) Substrate->Product

Caption: Simplified signaling pathway for the Caspase-3/7 assay.

Data Analysis and Expected Results

For each assay, raw data (absorbance, fluorescence, or luminescence) should be processed as follows:

  • Background Subtraction: Subtract the average reading from blank wells (medium only) from all other wells.

  • Normalization: Calculate the percentage of viability for each concentration by normalizing to the vehicle control wells, which represent 100% viability.

    • Formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • IC₅₀ Determination: Use a suitable software package (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in the measured parameter.

Comparative Data Summary (Hypothetical)

The final data should be summarized in a table for clear comparison.

CompoundAssayEndpointIC₅₀ (µM)
2-Chloro-5-(2-methylphenyl)pyridine MTTMetabolic ActivityExperimental Value
LDHMembrane IntegrityExperimental Value
Neutral Red UptakeLysosomal IntegrityExperimental Value
Caspase-3/7Apoptosis InductionExperimental Value
Doxorubicin (Standard) MTTMetabolic Activity~0.1 - 1.0
LDHMembrane Integrity>10
Neutral Red UptakeLysosomal Integrity~0.5 - 5.0
Caspase-3/7Apoptosis Induction~1.0 - 5.0
Staurosporine (Standard) MTTMetabolic Activity~0.01 - 0.1
LDHMembrane Integrity>1.0
Neutral Red UptakeLysosomal Integrity~0.05 - 0.5
Caspase-3/7Apoptosis Induction~0.01 - 0.1

Note: IC₅₀ values for standards are approximate and can vary significantly based on cell line and exposure time. The values presented are for illustrative purposes.

Discussion and Interpretation

By comparing the IC₅₀ values across the different assays, a preliminary toxicity profile can be constructed.

  • Potency: A direct comparison of the IC₅₀ values from the MTT or NRU assays for the test compound against Doxorubicin will provide a benchmark for its general cytotoxic potency.

  • Mechanism of Cell Death:

    • If the Caspase-3/7 IC₅₀ is similar to the MTT IC₅₀, it suggests that apoptosis is a primary mechanism of cell death.

    • If the LDH IC₅₀ is significantly lower than other values (or if LDH release is high at concentrations that are only moderately toxic in other assays), it may indicate a necrotic or membrane-disrupting mechanism.

    • A potent effect in the NRU assay might suggest that lysosomal destabilization is an early toxic event.

This multi-parametric approach, grounded in validated protocols and benchmarked against established standards, provides a robust and reliable foundation for the in vitro toxicity assessment of 2-Chloro-5-(2-methylphenyl)pyridine. The resulting data are crucial for making informed decisions in the progression of new chemical entities.[3][15]

References

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • LDH cytotoxicity assay. (2024). protocols.io. Retrieved from [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • LDH Cytotoxicity Assay. (n.d.). Bio-protocol. Retrieved from [Link]

  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2024). Physicians Committee for Responsible Medicine. Retrieved from [Link]

  • Neutral Red Uptake. (n.d.). Institute for In Vitro Sciences, Inc. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. Retrieved from [Link]

  • Neutral Red Uptake Assay. (n.d.). RE-Place. Retrieved from [Link]

  • MTT (Assay protocol). (n.d.). Addgene. Retrieved from [Link]

  • Spielmann H, Reinhardt C. (1996). OECD ist accepting test guidelines for validated in vitro toxicity tests in 1996. ALTEX. Retrieved from [Link]

  • Workflow for Defining Reference Chemicals for Assessing Performance of In Vitro Assays. (n.d.). National Toxicology Program. Retrieved from [Link]

  • ECVAM in vitro toxicity tests included in OECD testing recommendations. (2004). CORDIS, European Commission. Retrieved from [Link]

  • OECD published 6 new Test Guidelines and 10 updated or corrected Test Guidelines. (2022). European Society of Toxicology In Vitro. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (n.d.). SciSpace. Retrieved from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (2025). IntechOpen. Retrieved from [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (2010). OECD. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Operational Disposal and Waste Management of 2-Chloro-5-(2-methylphenyl)pyridine

As drug development and chemical synthesis scale, the safe and compliant management of halogenated intermediates like 2-Chloro-5-(2-methylphenyl)pyridine (CAS: 41216-07-3) becomes a critical operational liability. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis scale, the safe and compliant management of halogenated intermediates like 2-Chloro-5-(2-methylphenyl)pyridine (CAS: 41216-07-3) becomes a critical operational liability. This guide provides researchers, scientists, and laboratory managers with a self-validating, step-by-step protocol for the containment, segregation, and terminal disposal of this specific chlorinated pyridine derivative. By understanding the mechanistic causality behind these safety protocols, facilities can ensure environmental compliance, protect personnel, and optimize waste management costs.

Chemical Profiling & Hazard Causality

2-Chloro-5-(2-methylphenyl)pyridine is a halogenated N-heterocycle[1]. The presence of the covalently bound chlorine atom and the pyridine ring dictates its environmental and thermal degradation profile:

  • Thermal Instability & Toxic Byproducts : Upon decomposition or incomplete combustion, the carbon-chlorine bond breaks, generating highly toxic and corrosive gases, specifically hydrogen chloride (HCl) and nitrogen oxides (NOx)[2].

  • Environmental Persistence : Halogenated pyridines resist standard biological degradation pathways. If released into the water supply, they exhibit high aquatic toxicity and environmental persistence, strictly prohibiting drain disposal or standard landfilling[3].

The Logic of Waste Segregation: Halogenated vs. Non-Halogenated

The most critical operational failure in laboratory waste management is the commingling of halogenated and non-halogenated waste streams.

The Causality of Segregation: Non-halogenated solvent waste (e.g., ethanol, acetone) is typically repurposed via fuel blending for energy recovery in cement kilns[4]. However, cement kilns cannot accept halogenated waste because halogens reduce the BTU (energy) value and generate corrosive hydrohalic acids that damage the kiln infrastructure[4].

Cost & Compliance Impact: Halogenated waste requires specialized high-temperature incineration (>1200°C) with a residence time of under 2 seconds, followed by caustic scrubbing to neutralize the resulting HCl gas[4][5]. Mixing even a small amount of 2-Chloro-5-(2-methylphenyl)pyridine into a non-halogenated waste carboy converts the entire volume into strictly regulated halogenated waste, exponentially increasing disposal costs[6].

Quantitative Comparison: Waste Stream Parameters

To optimize laboratory logistics, all quantitative data regarding the segregation of these waste streams is summarized below:

ParameterHalogenated Waste (e.g., 2-Chloro-5-...)Non-Halogenated Waste (e.g., Acetone, EtOH)
Primary Disposal Method High-Temperature Incineration (>1200°C)[4]Fuel Blending / Energy Recovery[4]
Incineration Residence Time < 2 seconds[4]Variable (Cement Kiln Standards)
Exhaust Treatment Required Caustic Scrubbing (for HCl/NOx)[3]Standard Particulate Filtration
Container Compatibility HDPE, PTFE-lined Glass[7]Metal Drums, Glass, HDPE[6]
Relative Disposal Cost High (~2x cost of non-halogenated)[6]Low (Offset by energy value)[6]
BTU/Energy Value Impact Lowers overall BTU, poisons catalysts[4]High (>5,000 BTU/lb required)[4]
Step-by-Step Operational Disposal Protocol

To ensure a self-validating safety loop, follow this sequential methodology for disposing of 2-Chloro-5-(2-methylphenyl)pyridine waste (both solid and in solution).

Step 1: Primary Containment Selection

  • Action : Select a High-Density Polyethylene (HDPE) carboy or a PTFE-lined glass container[7].

  • Causality : Trace moisture can react with chlorinated compounds over time to generate trace HCl. Metal containers (like standard 55-gallon steel drums used for non-halogenated fuels) are susceptible to acid corrosion and must be avoided for primary collection[6].

Step 2: Segregated Collection

  • Action : Deposit the chemical, its reaction mixtures, and any first-rinse solvent washes strictly into the designated "Halogenated Organic Waste" container. Do not fill past 75% capacity.

  • Causality : Leaving 25% headspace allows for vapor expansion and prevents over-pressurization during storage and transport[7].

Step 3: Compliant Labeling

  • Action : Attach a hazardous waste tag immediately upon the first drop of waste entering the container. Explicitly list "2-Chloro-5-(2-methylphenyl)pyridine" and the exact percentage of any carrier solvents (e.g., Dichloromethane, Chloroform).

  • Causality : "Unknowns" cannot be legally transported or incinerated without costly analytical profiling. Immediate labeling prevents the generation of unknown waste streams[6][7].

Step 4: Terminal Incineration Hand-off

  • Action : Transfer the waste to a licensed Resource Conservation and Recovery Act (RCRA) hazardous waste contractor.

  • Causality : Ensure the contractor utilizes rotary kiln or liquid injection incineration equipped with high-efficiency caustic scrubbers to compliantly neutralize the combustion exhaust[3].

Spill Response & Decontamination Methodology

In the event of an operational spill involving 2-Chloro-5-(2-methylphenyl)pyridine, execute the following protocol:

  • Isolate : Evacuate personnel from the immediate area and ensure local exhaust ventilation (fume hoods) is operating at maximum capacity to clear potential aerosolized particulates.

  • Contain : Do not use combustible materials like sawdust[7]. Use an inert, non-combustible absorbent such as vermiculite or diatomaceous earth to absorb liquid solutions of the compound.

  • Collect : Wet-brush the absorbent into a chemical-resistant, electrically protected vacuum or directly into an HDPE solid waste container[8].

  • Decontaminate : Wash the affected surface with a compatible solvent, collecting all rinsate as halogenated waste.

Mandatory Visualization: Disposal Logic Pathway

HalogenatedWasteWorkflow Start Waste Generation: 2-Chloro-5-(2-methylphenyl)pyridine Decision Halogen Content Check (Cl, F, Br, I present?) Start->Decision HaloStream Halogenated Organic Waste (Strictly Segregated) Decision->HaloStream Yes (Contains Cl) NonHalo Non-Halogenated Waste (Fuel Blending Allowed) Decision->NonHalo No Container Primary Containment: HDPE or PTFE-lined Glass (No Metal) HaloStream->Container Incineration High-Temp Incineration (>1200°C, <2s residence) Container->Incineration RCRA Licensed Transport Scrubbing Caustic Scrubbing (Neutralize HCl & NOx gases) Incineration->Scrubbing Combustion Exhaust Safe Safe Environmental Discharge (CO2, H2O, Inorganic Salts) Scrubbing->Safe Cleaned Emissions

Fig 1: Operational workflow for the segregation and disposal of halogenated pyridine waste streams.

References
  • Chemical Name: 2-Chloro-5-(2-methylphenyl)pyridine.hxchem.net.
  • 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem.nih.gov.
  • Pentachloropyridine 2176-62-7 wiki - Guidechem.guidechem.com.
  • Most solvent waste from US academic labs ends up in the air.acs.org.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.epa.gov.
  • Hazardous Waste Disposal Guide - Research Safety.northwestern.edu.
  • Chapter 7 - Management Procedures For Specific Waste Types.cornell.edu.
  • Standards for Owners and Operators of Hazardous Waste Incinerators and Burning of Hazardous Wastes in Boilers and Industrial Furnaces.epa.gov.

Sources

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